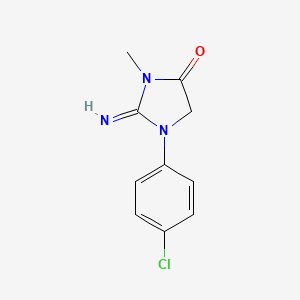

Clazolimine

Übersicht

Beschreibung

Clazolimine is an imidazolidinone-based aldosterone antagonist with potassium-sparing diuretic activity. Clazolimine antagonizes aldosterone at the mineralocorticoid receptor in the kidneys, thereby increasing sodium excretion and inhibiting potassium excretion.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Study in Healthy Volunteers and Epileptic Patients

- Study Overview : This study investigated the pharmacokinetics of Clobazam (CLB), a 1,5-benzodiazepine with anxiolytic properties, which has been used in the treatment of various forms of epilepsy. The study measured CLB using a gas-chromatographic method and analyzed plasma concentrations in both healthy volunteers and epileptic out-patients undergoing long-term therapy with CLB (Tedeschi, Riva, & Baruzzi, 1981).

Single Crystal FLIM Characterization of Clofazimine in Silica-Based Materials

- Study Overview : This research studied Clofazimine (CLZ), an antibiotic used against Gram-positive bacteria and leprosy, and its loading, stability, and distribution when encapsulated in silica-based mesoporous materials and zeolites. The study is significant for understanding how silica frameworks affect the properties of encapsulated drugs like CLZ, with implications for the design of drug carriers (Angiolini, Cohen, & Douhal, 2019).

Effect of Clofazimine on Infectious and Noninfectious Diseases

- Study Overview : Clofazimine has been clinically used for nearly 40 years, primarily indicated for multibacillary leprosy. However, its effectiveness extends to several infectious and noninfectious diseases, such as typical mycobacterial infections, rhinoscleroma, and severe acne. The study summarizes its clinical experience, possible mechanisms of action, and side effects (Arbiser & Moschella, 1995).

Cadazolid: A Novel Antibiotic for Clostridium difficile

- Study Overview : Cadazolid, a new antibiotic developed for treating Clostridium difficile-associated diarrhea, was evaluated for its safety, tolerability, and pharmacokinetics in healthy subjects. The study provides insights into its low systemic exposure and high concentrations at the site of action, demonstrating its potential as an effective treatment for C. difficile infection (Baldoni, Gutierrez, Timmer, & Dingemanse, 2014).

In Vitro and In Vivo Antibacterial Evaluation of Cadazolid

- Study Overview : This research evaluates cadazolid, an oxazolidinone-type antibiotic, against Clostridium difficile. It highlights cadazolid's potent in vitro activity, bactericidal effect, and its ability to inhibit C. difficile spore formation, supporting its further clinical development for CDI treatment (Locher, Seiler, Chen, Schroeder, Pfaff, Enderlin, Klenk, Fournier, Hubschwerlen, Ritz, Kelly, & Keck, 2013).

Clazosentan: Neurological Ischemia and Infarction After Subarachnoid Hemorrhage

- Study Overview : This randomized, double-blind, placebo-controlled phase 2 trial assessed the efficacy and safety of clazosentan, an endothelin receptor antagonist, in preventing vasospasm after aneurysmal subarachnoid hemorrhage. The study found a significant dose-dependent reduction in moderate and severe vasospasm (Macdonald, Kassell, Mayer, Ruefenacht, Schmiedek, Weidauer, Frey, Roux, & Pasqualin, 2008).

Eigenschaften

CAS-Nummer |

40828-44-2 |

|---|---|

Produktname |

Clazolimine |

Molekularformel |

C10H10ClN3O |

Molekulargewicht |

223.66 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-2-imino-3-methylimidazolidin-4-one |

InChI |

InChI=1S/C10H10ClN3O/c1-13-9(15)6-14(10(13)12)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3 |

InChI-Schlüssel |

TUQAUZURSHKTFF-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

Kanonische SMILES |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

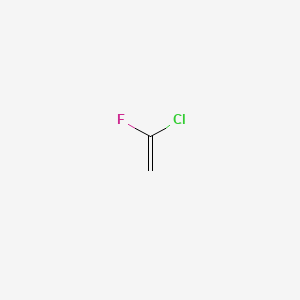

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

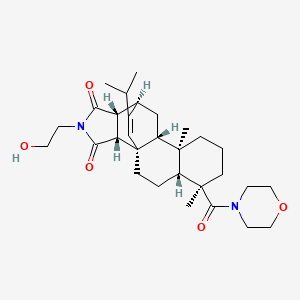

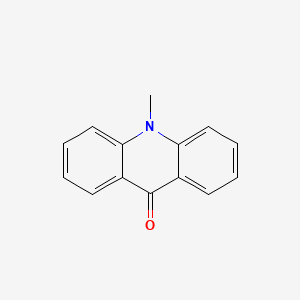

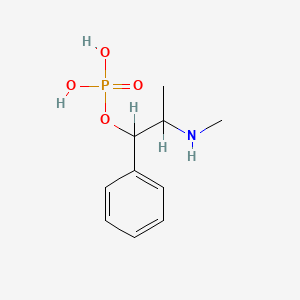

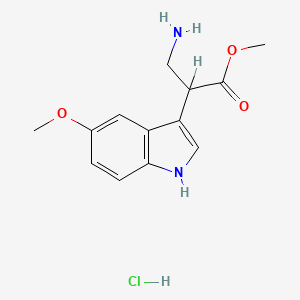

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B1207953.png)

![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)

![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)